molecular formula C6H11F3O B13631318 1,1,1-Trifluoro-3-methylpentan-2-ol

1,1,1-Trifluoro-3-methylpentan-2-ol

Cat. No.: B13631318
M. Wt: 156.15 g/mol
InChI Key: YFHSXTIFYOSFFE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-methylpentan-2-ol is an organic compound with the molecular formula C6H11F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the first carbon atom and a hydroxyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-methylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-3-methylpentane with a suitable oxidizing agent to introduce the hydroxyl group at the second carbon position. Another method involves the fluorination of 3-methylpentan-2-ol using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorine gas. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,1,1-trifluoro-3-methylpentan-2-one or 1,1,1-trifluoro-3-methylpentanal.

    Reduction: Formation of 1,1,1-trifluoro-3-methylpentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-methylpentan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorinated probe in biological studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-methylpentan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-methylpropan-2-ol
  • 1,1,1-Trifluoro-3-methylbutan-2-ol
  • 1,1,1-Trifluoro-4-methylpentan-2-ol

Uniqueness

1,1,1-Trifluoro-3-methylpentan-2-ol is unique due to its specific molecular structure, which combines the effects of fluorination and the presence of a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H11F3O

Molecular Weight

156.15 g/mol

IUPAC Name

1,1,1-trifluoro-3-methylpentan-2-ol

InChI

InChI=1S/C6H11F3O/c1-3-4(2)5(10)6(7,8)9/h4-5,10H,3H2,1-2H3

InChI Key

YFHSXTIFYOSFFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(F)(F)F)O

Origin of Product

United States

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